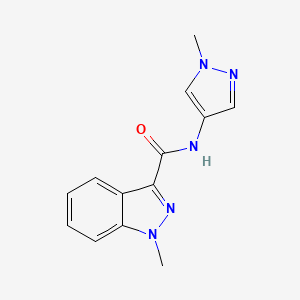![molecular formula C18H18N4O B6475686 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2640979-01-5](/img/structure/B6475686.png)
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been found to exhibit a wide range of biological activities . They are known for their antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. For instance, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to this core structure.
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the specific compound and conditions. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .
Wirkmechanismus
Target of Action
The compound “1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol” is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to interact with a variety of targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to a variety of therapeutic effects.
Mode of Action
Pyrido[2,3-d]pyrimidine derivatives are known to inhibit their targets by binding to the active site, preventing the normal substrate from binding, and thus inhibiting the enzyme’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to the wide range of targets it interacts with. For instance, inhibition of tyrosine kinase can affect cell growth and proliferation, while inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, if this compound has a high degree of lipophilicity, it may be able to easily diffuse into cells and exert its effects.
Result of Action
The result of the action of this compound would depend on the specific target it interacts with. For example, if it inhibits tyrosine kinase, it could potentially slow down cell growth and proliferation. If it inhibits phosphatidylinositol-3 kinase, it could potentially induce cell death .
Action Environment
The action environment of this compound would likely be within the cell, given its potential lipophilicity and ability to diffuse into cells
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-phenyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(14-8-9-14,13-5-2-1-3-6-13)11-20-17-15-7-4-10-19-16(15)21-12-22-17/h1-7,10,12,14,23H,8-9,11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSKBVEORTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=NC3=C2C=CC=N3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6475604.png)
![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)
![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6475615.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B6475643.png)
![6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline](/img/structure/B6475648.png)

![N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6475669.png)
![N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6475674.png)
![6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475687.png)
![5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475691.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6475699.png)
![3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475707.png)
![2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6475714.png)
![4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6475721.png)
